molecular formula C11H19N5O2S B2807449 N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide CAS No. 1788772-64-4

N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide

Cat. No.: B2807449
CAS No.: 1788772-64-4
M. Wt: 285.37
InChI Key: VJKIBYGKZGOLQG-UHFFFAOYSA-N
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Description

N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a methanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide typically involves multiple steps, starting with the formation of the pyridazine ring One common method involves the cyclization of hydrazine derivatives with diketones or ketoesters The pyrrolidine ring can be introduced through nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridazine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.

    Pyridazine derivatives: Exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer properties.

Uniqueness

N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide is unique due to its combination of a pyrrolidine ring, a pyridazine ring, and a methanesulfonamide group. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2S/c1-19(17,18)14-5-4-12-11-8-10(9-13-15-11)16-6-2-3-7-16/h8-9,14H,2-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKIBYGKZGOLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCNC1=NN=CC(=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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